molecular formula C13H19N3O2S B4347861 5-(Furan-2-ylmethyl)-1-(tetrahydrofuran-2-ylmethyl)-1,3,5-triazinane-2-thione

5-(Furan-2-ylmethyl)-1-(tetrahydrofuran-2-ylmethyl)-1,3,5-triazinane-2-thione

Cat. No.: B4347861
M. Wt: 281.38 g/mol
InChI Key: LVOBXMSCVGRHTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Furan-2-ylmethyl)-1-(tetrahydrofuran-2-ylmethyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that features a triazinane ring substituted with furylmethyl and tetrahydrofuranylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-ylmethyl)-1-(tetrahydrofuran-2-ylmethyl)-1,3,5-triazinane-2-thione typically involves the following steps:

    Formation of the Triazinane Ring: The triazinane ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Substitution with Furylmethyl and Tetrahydrofuranylmethyl Groups:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-ylmethyl)-1-(tetrahydrofuran-2-ylmethyl)-1,3,5-triazinane-2-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(Furan-2-ylmethyl)-1-(tetrahydrofuran-2-ylmethyl)-1,3,5-triazinane-2-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Furan-2-ylmethyl)-1-(tetrahydrofuran-2-ylmethyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interaction with Receptors: Affecting receptor-mediated signaling pathways.

    Disruption of Cellular Processes: Interfering with cellular functions such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    5-(2-furylmethyl)-1-(tetrahydro-2-furanylmethyl)-1,3,5-triazinane-2-one: Similar structure but with an oxygen atom instead of sulfur.

    5-(2-furylmethyl)-1-(tetrahydro-2-furanylmethyl)-1,3,5-triazinane-2-selenone: Similar structure but with a selenium atom instead of sulfur.

Uniqueness

5-(Furan-2-ylmethyl)-1-(tetrahydrofuran-2-ylmethyl)-1,3,5-triazinane-2-thione is unique due to its specific substitution pattern and the presence of a sulfur atom, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-(furan-2-ylmethyl)-1-(oxolan-2-ylmethyl)-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S/c19-13-14-9-15(7-11-3-1-5-17-11)10-16(13)8-12-4-2-6-18-12/h1,3,5,12H,2,4,6-10H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOBXMSCVGRHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CN(CNC2=S)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Furan-2-ylmethyl)-1-(tetrahydrofuran-2-ylmethyl)-1,3,5-triazinane-2-thione
Reactant of Route 2
5-(Furan-2-ylmethyl)-1-(tetrahydrofuran-2-ylmethyl)-1,3,5-triazinane-2-thione
Reactant of Route 3
5-(Furan-2-ylmethyl)-1-(tetrahydrofuran-2-ylmethyl)-1,3,5-triazinane-2-thione
Reactant of Route 4
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5-(Furan-2-ylmethyl)-1-(tetrahydrofuran-2-ylmethyl)-1,3,5-triazinane-2-thione
Reactant of Route 5
5-(Furan-2-ylmethyl)-1-(tetrahydrofuran-2-ylmethyl)-1,3,5-triazinane-2-thione
Reactant of Route 6
Reactant of Route 6
5-(Furan-2-ylmethyl)-1-(tetrahydrofuran-2-ylmethyl)-1,3,5-triazinane-2-thione

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